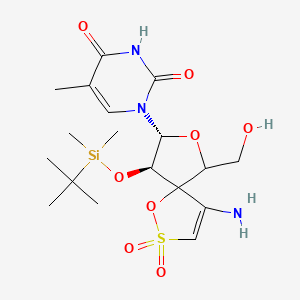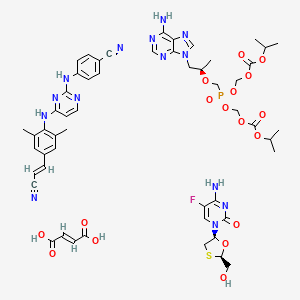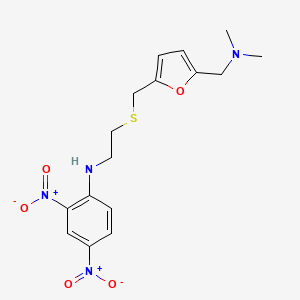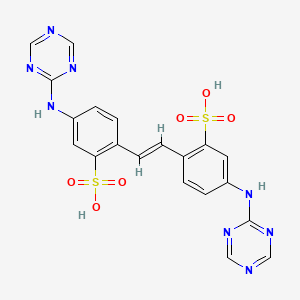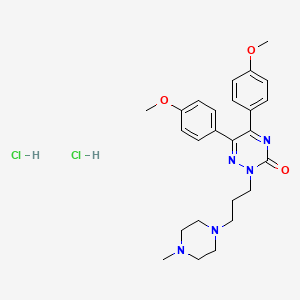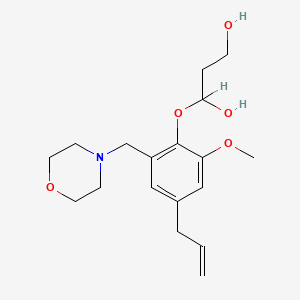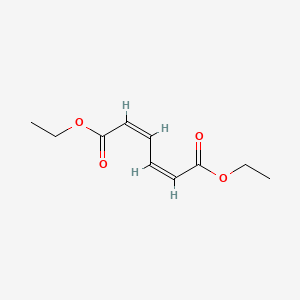
Canrenoate sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium aldadiene can be synthesized through the reaction of canrenoic acid with sodium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of sodium aldadiene.
Industrial Production Methods: In industrial settings, the production of sodium aldadiene involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates.
化学反応の分析
Types of Reactions: Sodium aldadiene undergoes various chemical reactions, including:
Oxidation: Sodium aldadiene can be oxidized to form hydroxylated derivatives. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of sodium aldadiene can lead to the formation of reduced spirolactone derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Sodium aldadiene can participate in substitution reactions, where one of its functional groups is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperatures.
Major Products:
Oxidation: Hydroxylated derivatives of sodium aldadiene.
Reduction: Reduced spirolactone derivatives.
Substitution: Various substituted spirolactone compounds.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of spirolactone derivatives.
Biology: Sodium aldadiene is studied for its effects on cellular processes, including its role as an aldosterone antagonist.
Medicine: It has potential therapeutic applications in the treatment of conditions related to aldosterone imbalance, such as hypertension and heart failure.
Industry: Sodium aldadiene is used in the production of pharmaceuticals and other chemical products.
作用機序
Sodium aldadiene exerts its effects by inhibiting the action of aldosterone, a hormone that regulates sodium and potassium levels in the body. It competes with aldosterone for binding to its receptor, thereby blocking its effects. This inhibition leads to increased excretion of sodium and water, reducing blood pressure and alleviating conditions associated with aldosterone excess.
Molecular Targets and Pathways:
Aldosterone Receptor: Sodium aldadiene binds to the aldosterone receptor, preventing aldosterone from exerting its effects.
Mitochondrial Hydroxylases: It competes with intermediates of corticosteroid biosynthesis for mitochondrial hydroxylases, inhibiting the synthesis of corticosteroids.
類似化合物との比較
- Spironolactone
- Canrenone
- Eplerenone
特性
CAS番号 |
5285-14-3 |
|---|---|
分子式 |
C22H29NaO4 |
分子量 |
380.5 g/mol |
IUPAC名 |
sodium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H30O4.Na/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16-,17+,18+,20+,21+,22-;/m1./s1 |
InChIキー |
MVNXTEDSNSFROP-RYVBEKKQSA-M |
異性体SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C.[Na+] |
正規SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





